REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([F:8])[CH:7]=1.[CH3:14][N:15](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[Zn+2].[C-]#N>[F:8][C:6]1[CH:7]=[C:2]([CH:3]=[C:4]([O:12][CH3:13])[C:5]=1[N+:9]([O-:11])=[O:10])[C:14]#[N:15] |f:3.4.5,^1:22,24,43,62|
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Name
|
|
Quantity
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1.75 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])OC
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Name
|
|
Quantity
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1.132 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
zinc cyanide
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Quantity
|
0.8222 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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28 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The vial was sealed
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Type
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CUSTOM
|
Details
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The vial was evacuated
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Type
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CUSTOM
|
Details
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purged with N2 gas (3 times)
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Type
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CUSTOM
|
Details
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The reaction mixture was irradiated on the microwave for 3-5 minutes at 150° C
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Duration
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4 (± 1) min
|
Type
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CUSTOM
|
Details
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The reaction mixture was quenched with water (30 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (60 mL)
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Type
|
WASH
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Details
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The organic layer was washed with water (30 mL), brine (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=C(C1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |